2-[(Butylsulfonyl)amino]benzoic acid
Description
2-[(Butylsulfonyl)amino]benzoic acid is a benzoic acid derivative featuring a butylsulfonylamino group at the 2-position. This compound combines the carboxylic acid functionality of benzoic acid with a sulfonamide group modified by a butyl chain.
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-(butylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-2-3-8-17(15,16)12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
XNKSPLFZETYEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfonyl)amino]benzoic acid typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is first nitrated to form 2-nitrobenzoic acid.
Reduction: The nitro group in 2-nitrobenzoic acid is then reduced to form 2-aminobenzoic acid.
Industrial Production Methods
In industrial settings, the production of 2-[(Butylsulfonyl)amino]benzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[(Butylsulfonyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-[(Butylsulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Butylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-[(Butylsulfonyl)amino]benzoic acid and related compounds:
Key Observations :
- Lipophilicity: The butyl chain in 2-[(Butylsulfonyl)amino]benzoic acid increases logP compared to aryl-sulfonamides (e.g., biphenyl or bromo-substituted analogs), which may improve blood-brain barrier penetration but reduce aqueous solubility.
Anticancer Activity
- Biphenylsulfonyl Derivative : Exhibited weak cytotoxicity (IC50 >50 μM) against HCT116, HT29, A549, and H1299 cancer cell lines, suggesting that bulkier aryl groups may reduce potency compared to alkyl chains .
- Aconitum vaginatum Derivatives: Benzoic acid esters (e.g., Av7, Av9) with acetylated amino or hydroxy-methyl substituents showed stronger cytotoxicity (IC50 <20 μM) in AGS, Hepg2, and A549 cells . This highlights the importance of esterification and hydrogen-bonding groups in enhancing activity.
Antibacterial Activity
Receptor Binding and Molecular Interactions
- Docking Studies () : Derivatives like 2-(4-methylbenzoyl)benzoic acid showed stronger binding (ΔGbinding = -8.2 kcal/mol) to T1R3 receptors than saccharin (-6.5 kcal/mol). The butylsulfonyl group’s larger size may hinder binding in similar receptors but enhance hydrophobic interactions in others .
- Amino Acid Interactions: Aryl-sulfonamides often interact with receptor residues like Asp307 and Lys163 via hydrogen bonding. The butyl chain might instead engage in van der Waals interactions with hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
